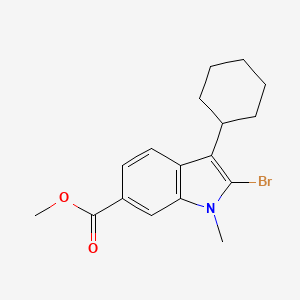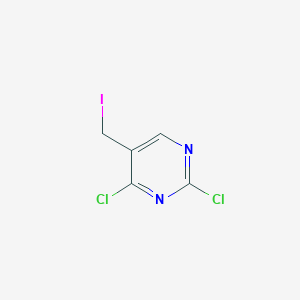
2,4-Dichloro-5-(iodomethyl)pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-5-(iodomethyl)pyrimidine is an organic compound with the chemical formula C5H3Cl2IN2 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(iodomethyl)pyrimidine consists of 5 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 nitrogen atoms . The InChI code for this compound is 1S/C5H3Cl2IN2/c6-4-3 (1-8)2-9-5 (7)10-4/h2H,1H2 .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichloro-5-(iodomethyl)pyrimidine is 288.90 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 25.8 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-inflammatory Agents
2,4-Dichloro-5-(iodomethyl)pyrimidine: is utilized in the synthesis of pyrimidine derivatives that exhibit potent anti-inflammatory effects . These compounds are studied for their ability to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The structure–activity relationships (SARs) of these pyrimidines are of particular interest for developing new anti-inflammatory agents with minimal toxicity.
Organic Synthesis
In organic synthesis, 2,4-Dichloro-5-(iodomethyl)pyrimidine serves as a versatile intermediate. It is employed in regioselective double Suzuki coupling reactions to yield diarylated pyrimidines, which are crucial for creating complex organic molecules . This compound’s reactivity due to the iodo and chloro substituents makes it a valuable building block in synthetic chemistry.
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, where it is used to create a variety of pharmacologically active molecules. Its derivatives are explored for antibacterial, antiviral, antifungal, and antituberculosis properties . The iodomethyl group in particular is a reactive handle that can be used to introduce additional functional groups or to form carbon-carbon bonds.
Drug Discovery
2,4-Dichloro-5-(iodomethyl)pyrimidine: is instrumental in drug discovery, especially in the development of pyrimidine-based drugs. These drugs target various diseases, and some derivatives have shown promising activity against multi-drug resistant strains . The compound’s structural features are key to the pharmacokinetic and pharmacodynamic profiles of these new drugs.
Agricultural Research
In agricultural research, pyrimidine derivatives, including those synthesized from 2,4-Dichloro-5-(iodomethyl)pyrimidine , are investigated for their potential use as pesticides or herbicides . The chemical’s reactivity allows for the creation of compounds that can interact with specific biological targets in pests and weeds.
Material Science
This compound is also relevant in material science, where it is used to synthesize novel materials with specific electronic or photonic properties . The ability to introduce various functional groups makes it a candidate for creating materials with tailored characteristics for electronics, coatings, and other applications.
Safety and Hazards
2,4-Dichloro-5-(iodomethyl)pyrimidine is classified as a dangerous substance. It causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding mixing with combustibles, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, playing crucial roles in numerous biological processes .
Mode of Action
Pyrimidine derivatives generally interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent modification .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell proliferation and function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects of pyrimidine derivatives can range from alterations in cell function to potential therapeutic effects in various disease states .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(iodomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c6-4-3(1-8)2-9-5(7)10-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIMQFSSWKAYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620414 | |
| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(iodomethyl)pyrimidine | |
CAS RN |
7627-44-3 | |
| Record name | 2,4-Dichloro-5-(iodomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


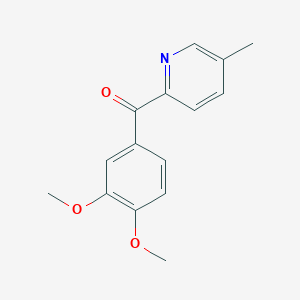
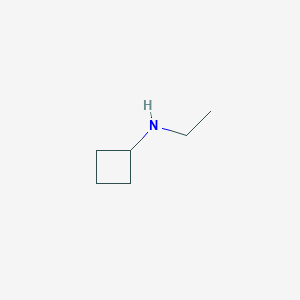

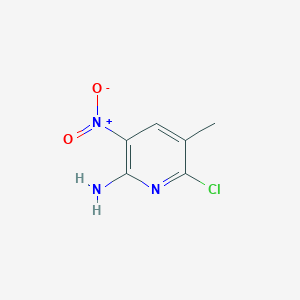
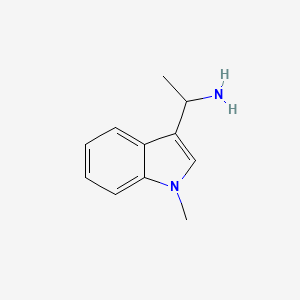
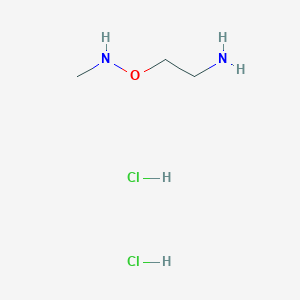


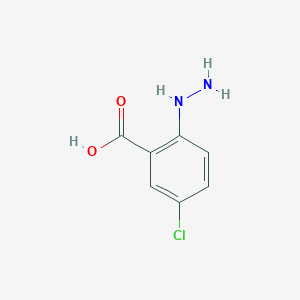

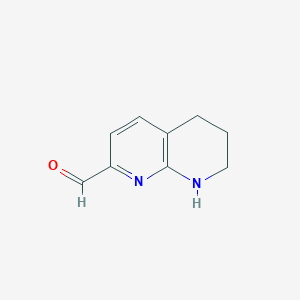
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
